molecular formula C10H15Cl2NO2 B1587551 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone CAS No. 71526-07-3

2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone

Cat. No. B1587551
CAS RN: 71526-07-3
M. Wt: 252.13 g/mol
InChI Key: QWWHRELOCZEQNZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone is a chemical compound with the molecular formula C10H15Cl2NO2 . It has a molecular weight of 252.14 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.14 . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found .

Scientific Research Applications

Synthesis and Structural Analysis

2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone has been a subject of research in the field of organic synthesis and crystallography. The compound has been synthesized through the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane. X-ray crystallography revealed the chiral nature of the compound, showing a chair conformation in the cyclohexyl group (Wen, 2002).

Development of Novel Compounds

The structure of 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone has been utilized to develop various novel compounds. For instance, it has been used in the synthesis of spirocyclic oxetane-fused benzimidazole and other tetracyclic systems. These new compounds have potential applications in pharmaceuticals and materials science (Gurry, McArdle, & Aldabbagh, 2015).

Antiviral and Antimicrobial Applications

Compounds derived from 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone have shown significant antiviral and antimicrobial properties. For instance, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın, Loy, Stevaert, & Naesens, 2020). Additionally, spiroheterocyclic pyrylium salts related to this compound have been synthesized as potential antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Potential in Bioremediation

Research into the dehalorespiration of vicinal dichlorinated alkanes has highlighted the potential use of related compounds in environmental bioremediation. This research is crucial for developing in situ detoxification technologies for chlorinated groundwater pollutants (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).

Role in Synthetic Chemistry

This compound has also played a significant role in synthetic chemistry. For example, it has been used in the synthesis of novel spiro heterocycles with potential analgesic activity (Cohen, Banner, & Lopresti, 1978) and in the stereospecific preparation of azaspiro core structures relevant in marine natural products (Lee & Zhao, 1999).

Safety And Hazards

When handling 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone, it’s important to wear suitable protective clothing and avoid contact with skin and eyes . It’s also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl2NO2/c11-8(12)9(14)13-6-7-15-10(13)4-2-1-3-5-10/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWHRELOCZEQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044575
Record name MON-4660
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Molecular Weight

252.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone

CAS RN

71526-07-3
Record name 4-Dichloroacetyl-1-oxa-4-azaspiro[4.5]decane
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Record name Ethanone, 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]dec-4-yl)-
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Record name 4-dichloroacetyl-1-oxa-4-azaspiro[4.5]decane
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Record name Ethanone, 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]dec-4-yl)
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Synthesis routes and methods

Procedure details

From a boiling mixture of 64 g. (0.645 moles) of cyclohexanone and 30 g. (0.491 moles) of ethanolamine in 100 ml. of benzene the water formed is continuously distilled off. Boiling is continued until 8.8 ml. of water are separated. The reaction mixture is then cooled, 55 g. (0.55 moles) of a 40% aqueous sodium hydroxide solution are added followed by dropwise addition of 74 g. (0.5 moles) of dichloroacetyl chloride with external salt/ice cooling. The mixture is stirred for two additional hours at room temperature and thereafter washed with an aqueous hydrochloric acid solution and subsequently with water. From the neutral mixture obtained benzene is distilled off in vacuo. 10 g. (0.4 moles) of a greenish-white crystalline substance are obtained. Recrystallization from absolute ethanol affords a white crystalline product melting at 105.5° to 107° C. The structure of the named compound can be verified by IR spectrum analysis.
Quantity
0.645 mol
Type
reactant
Reaction Step One
Quantity
0.491 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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